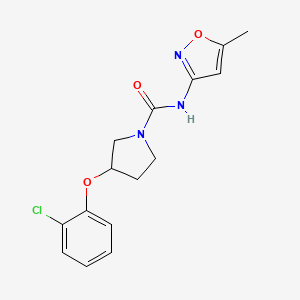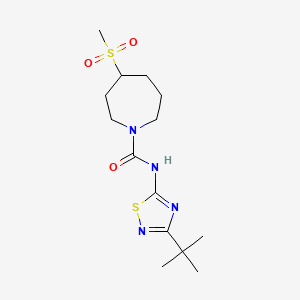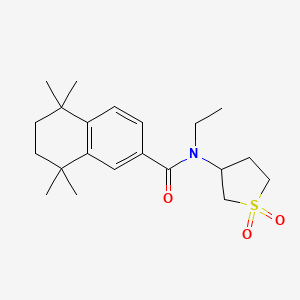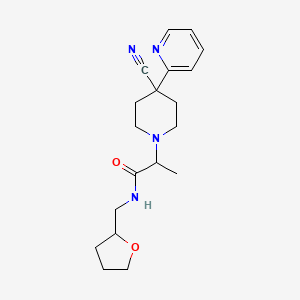![molecular formula C14H16FN5O2 B7050459 [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B7050459.png)
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone is a complex organic compound that features a triazole ring, a morpholine ring, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an acyl chloride.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halide precursor.
Fluoropyridine Attachment: The fluoropyridine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, depending on its interaction with specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-chloropyridin-2-yl)methanone
- [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-bromopyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, [2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly alter its chemical reactivity and biological activity. The combination of the triazole and morpholine rings also provides a distinctive scaffold for further functionalization and optimization in drug design.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-(5-fluoropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-2-12-17-13(19-18-12)11-8-20(5-6-22-11)14(21)10-4-3-9(15)7-16-10/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMWFZGOVWZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CN(CCO2)C(=O)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide](/img/structure/B7050377.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B7050383.png)
![1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050391.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050409.png)
![4-Methyl-2-[(4-methylsulfonylazepan-1-yl)methyl]-1,3-thiazole](/img/structure/B7050419.png)
![2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7050431.png)

![7-fluoro-N-[4-fluoro-3-[(2-phenylacetyl)amino]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7050453.png)
![(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7050464.png)
![N-[4-(furan-2-carbonylamino)phenyl]-1-(2-methylcyclopropanecarbonyl)piperidine-2-carboxamide](/img/structure/B7050467.png)


![5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B7050480.png)

